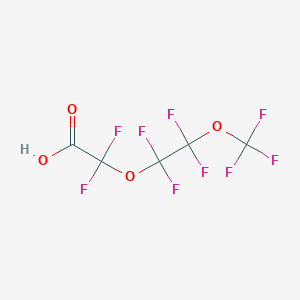

Perfluoro-3,6-dioxaheptanoic acid

Overview

Description

Scientific Research Applications

Surfactant

Perfluoro-3,6-dioxaheptanoic acid is used as a surfactant due to its unique chemical structure and properties . As a surfactant, it reduces the surface tension of water, making it an excellent candidate for laboratory experiments .

Corrosion Inhibitor

This compound serves as a corrosion inhibitor, protecting metallic surfaces from corrosion . Its unique chemical structure allows it to form a protective layer on the surface of metals, preventing oxidation and corrosion .

Lubricant

Nonafluoro-3,6-dioxaheptanoic acid acts as a lubricant, minimizing friction and wear in mechanical systems . This makes it useful in various industrial applications where reducing friction is essential .

Reagent in Organic Synthesis

This compound is also used as a reagent in organic synthesis . Its unique properties make it a valuable tool in the synthesis of various organic compounds .

Stabilizer in Polymers

Nonafluoro-3,6-dioxaheptanoic acid is used as a stabilizer in polymers . It helps to improve the physical and chemical stability of polymers, enhancing their performance and lifespan .

Solubilizer in Pharmaceutical Formulations

This compound is used as a solubilizer in pharmaceutical formulations . It helps to increase the solubility of poorly soluble drugs, improving their bioavailability .

Development of Novel Materials

Nonafluoro-3,6-dioxaheptanoic acid contributes to the development of novel materials like polymers and nanomaterials . Its unique properties make it a valuable tool in the field of material science .

Environmental Research

Perfluoro-3,6-dioxaheptanoic acid is also used in environmental research . For example, it has been detected in the Qiantang River watershed, China, and its presence in the food chain poses a threat to human health .

Mechanism of Action

Target of Action

Perfluoro-3,6-dioxaheptanoic acid, also known as nonafluoro-3,6-dioxaheptanoic acid, is a synthetic chemical compound that belongs to the family of perfluorinated carboxylic acids (PFCAs). It is primarily used as a component of the aqueous film-forming foam FN-3

Mode of Action

Additionally, it serves as a corrosion inhibitor, protecting metallic surfaces from corrosion . Moreover, it acts as a lubricant, minimizing friction and wear in mechanical systems .

Safety and Hazards

Perfluoro-3,6-dioxaheptanoic acid poses a slight fire hazard when exposed to heat or flame. It may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . It’s recommended to avoid all personal contact, including inhalation, and to use personal protection equipment .

Future Directions

Perfluoro-3,6-dioxaheptanoic acid is part of the group of per- and polyfluoroalkyl substances (PFASs), which are being studied for their impact on human health and the environment . The presence of PFASs in the food chain poses a threat to human health . There is a trend towards moving away from these “forever chemicals” to support long-term sustainability goals .

properties

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O4/c6-2(7,1(15)16)17-3(8,9)4(10,11)18-5(12,13)14/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWRLPJIHGWGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2OCF2COOH, C5HF9O4 | |

| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382063 | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-3,6-dioxaheptanoic acid | |

CAS RN |

151772-58-6 | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the environmental significance of Perfluoro-3,6-dioxaheptanoic acid (NFDHA) and how is its presence being monitored?

A1: NFDHA is a component of the aqueous film-forming foam FN-3 []. Its presence has been detected in the Qiantang River watershed in China, indicating a potential spreading of this emerging PFAS []. Researchers are using highly sensitive analytical techniques to identify and quantify NFDHA in various environmental samples, including water, soil, sediment, and particulate matter []. This allows for the assessment of its distribution and potential risks in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)